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Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5, 7-trien-4-one

Cat. No.: B1141765

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data and
methodologies crucial for the initial identification of ocimenone, a naturally occurring
monoterpene ketone. Ocimenone exists as two primary geometric isomers, (E)-ocimenone and
(2)-ocimenone, which are found in the essential oils of various plants, including species of
Tagetes and Lippia. This document outlines the key spectroscopic techniques used for its
characterization, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-
visible spectroscopy.

Spectroscopic Data for Ocimenone Isomers

The initial identification of ocimenone in a sample, typically a complex mixture like an essential
oil, relies on a combination of chromatographic and spectroscopic techniques. Gas
chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for separating and
identifying volatile compounds like ocimenone.

Table 1: Mass Spectrometry Data for (E)-Ocimenone
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Feature Data

Molecular Formula C10H140
Molecular Weight 150.22 g/mol [1]
Major MS Fragments (m/z) 150, 135, 107[1]

Table 2: Kovats Retention Indices for Ocimenone Isomers

Isomer Column Type Retention Index

(E)-Ocimenone Standard Non-Polar 1213, 1216, 1229, 1252[1]

1224, 1231, 1234, 1235, 1239,
1243, 1252, 1253, 1255[1]

Semi-Standard Non-Polar

Standard Polar 1710, 1726[2]

1184, 1206, 1209, 1211,

(2)-Ocimenone Standard Non-Polar
1221[3]

1184, 1216, 1228, 1229, 1230,

Semi-Standard Non-Polar 1231, 1232, 1234, 1235,
1238[3]
Standard Polar 1690, 1704[3]

Note: While *H NMR, 3C NMR, IR, and UV-Vis data are essential for full characterization,
publicly available, peer-reviewed datasets for ocimenone isomers are not readily found. The
following experimental protocols provide the methodologies to acquire this data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality,
reproducible spectroscopic data. The following sections describe the methodologies for the key
analytical techniques used in the identification of ocimenone.

GC-MS is the gold standard for the analysis of volatile compounds in essential oils[4]. It allows
for the separation of individual components and their subsequent identification based on their
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mass spectra and retention indices[5].
Methodology:

o Sample Preparation: Dilute the essential oil sample (e.g., 1 yL) in a suitable volatile solvent
such as methanol or ethyl acetate (e.g., 1 mL)[6].

e Instrumentation: An Agilent 8890 GC coupled with a 5977C GC/MSD system or similar is
suitable[7].

e Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 pm
film thickness), is commonly used[6].

o Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate (e.qg.,
1 mL/min)[7].

e Injection: Inject 1 L of the diluted sample in split mode (e.g., split ratio 1:25 to 1:200)[6]. The
injector temperature is typically set to 250 °C.

o Oven Temperature Program: A typical temperature program starts at 60°C, holds for a few
minutes, and then ramps up to 240°C at a rate of 3°C/min[6].

o Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The ion
source temperature is maintained at around 230°C and the transfer line at 280°C. The mass
range is scanned from m/z 40 to 500.

o Data Analysis: Compound identification is achieved by comparing the acquired mass spectra
with those in spectral libraries (e.g., NIST, Wiley) and by comparing the calculated Kovats
retention indices with literature values.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic
molecules, including the determination of stereochemistry.

Methodology:

o Sample Preparation: For a pure sample of ocimenone, dissolve 5-10 mg for tH NMR and 20-
50 mg for 3C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR
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tube[8][9]. The solution should be free of any particulate matter.

 Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of
400 MHz or higher for *H is recommended.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a
relaxation delay of 1-2 seconds.

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

e 2D NMR Experiments: To aid in the complete assignment of the structure, 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed.

o Data Analysis: The chemical shifts (), coupling constants (J), and correlations from 2D
spectra are used to assemble the molecular structure and assign all proton and carbon
signals.

IR spectroscopy provides information about the functional groups present in a molecule. For
ocimenone, key absorptions would be expected for the carbonyl group (C=0) and carbon-
carbon double bonds (C=C).

Methodology:
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o Sample Preparation: For a liquid sample like ocimenone, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.

o Data Analysis: The positions of the absorption bands are indicative of specific functional
groups. For ocimenone, a strong absorption band is expected in the region of 1650-1700
cm~1 for the conjugated ketone and bands in the 1600-1650 cm~* region for the C=C double
bonds. C-H stretching vibrations will be observed around 2850-3100 cm~1.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
particularly useful for analyzing compounds with conjugated systems, such as the enone
chromophore in ocimenone.

Methodology:

o Sample Preparation: Prepare a dilute solution of the ocimenone sample in a UV-transparent
solvent, such as ethanol or hexane. The concentration should be adjusted to give an
absorbance reading between 0.2 and 1.0.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
» Data Acquisition: Scan the spectrum over a range of approximately 200 to 400 nm.

o Data Analysis: The wavelength of maximum absorbance (Amax) is determined. For
conjugated enones like ocimenone, a T — Tt* transition is expected to give a strong
absorption band. The position of Amax is influenced by the extent of conjugation and the
substitution pattern[10][11].

Workflow and Visualization

The logical flow of experiments for the identification of a natural product like ocimenone from a
complex mixture is crucial for an efficient and accurate analysis.
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Caption: Workflow for the spectroscopic identification of ocimenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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